molecular formula C19H12ClN7O2 B6553425 6-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1040644-83-4

6-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B6553425
CAS No.: 1040644-83-4
M. Wt: 405.8 g/mol
InChI Key: ZSQRGQXJMBOBFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (hereafter referred to as Compound A) is a heterocyclic molecule featuring a triazolopyrimidinone core fused with a 1,2,4-oxadiazole moiety. Key structural attributes include:

  • Triazolopyrimidinone scaffold: A planar, conjugated system critical for binding interactions in biological targets .

Properties

IUPAC Name

6-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN7O2/c20-13-8-6-12(7-9-13)17-22-15(29-24-17)10-26-11-21-18-16(19(26)28)23-25-27(18)14-4-2-1-3-5-14/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQRGQXJMBOBFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been reported to inhibit cdk2. CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle.

Mode of Action

Compounds with similar structures have been reported to inhibit cdk2. Inhibition of CDK2 can lead to cell cycle arrest, thereby preventing the proliferation of cancer cells.

Biochemical Pathways

The compound likely affects the cell cycle regulation pathway due to its potential inhibitory effect on CDK2. CDK2 is a key player in cell cycle progression, and its inhibition can lead to cell cycle arrest, particularly at the G1/S and G2/M checkpoints. This can result in the prevention of cell division and proliferation, particularly in cancer cells.

Result of Action

The result of the compound’s action would likely be the inhibition of cell proliferation due to cell cycle arrest, given its potential inhibitory effect on CDK2. This could potentially be beneficial in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer.

Biological Activity

The compound 6-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one exhibits a variety of biological activities that have been the subject of recent research. This article summarizes the findings on its synthesis, biological evaluation, and potential applications.

The molecular formula of the compound is C16H14ClN5OC_{16}H_{14}ClN_5O with a molecular weight of approximately 343.76 g/mol. The structure incorporates a triazolo-pyrimidine core fused with an oxadiazole moiety and a chlorophenyl substituent. This unique configuration is believed to contribute to its diverse biological activities.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives containing oxadiazole and triazole functionalities. For instance:

  • In vitro Antibacterial Activity : The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, it showed a minimum inhibitory concentration (MIC) of 62.5 μg/mL against Staphylococcus aureus and Pseudomonas aeruginosa, outperforming standard antibiotics like ampicillin in some cases .
  • Antifungal Activity : The compound also exhibited antifungal properties with an MIC of 250 μg/mL against Candida albicans, indicating potential as an antifungal agent .

Anticancer Activity

The antiproliferative effects of the compound were tested against various cancer cell lines. Notably:

  • Cell Line Studies : In assays against the NCI-60 panel of human cancer cell lines, derivatives of this compound showed promising results with GI50 values indicating effective growth inhibition. For example, compounds similar to this structure demonstrated selective cytotoxicity against breast cancer (MDA-MB-435) and non-small cell lung cancer (HOP-92) cell lines .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has revealed that:

  • Substituent Effects : The presence of electron-withdrawing groups (EWGs) such as chlorine or nitro groups at specific positions significantly enhances both antimicrobial and anticancer activities. Compounds with these modifications consistently showed improved efficacy compared to their unsubstituted counterparts .

Safety and Toxicology

While the biological activities are promising, safety evaluations are crucial. Preliminary data indicates that some derivatives may cause skin irritation and are harmful if ingested . Comprehensive toxicological assessments are necessary to establish safe usage levels for therapeutic applications.

Summary Table of Biological Activities

Biological ActivityTest Organism/Cell LineMIC/GI50 (μg/mL)Reference
AntibacterialStaphylococcus aureus62.5
AntibacterialPseudomonas aeruginosa62.5
AntifungalCandida albicans250
AnticancerMDA-MB-435 (breast cancer)35.1
AnticancerHOP-92 (non-small cell lung)31.59

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds containing oxadiazole and triazole moieties exhibit promising antimicrobial properties. The presence of the 4-chlorophenyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes. Studies have demonstrated that derivatives of similar structures can inhibit the growth of bacteria and fungi effectively.

Anticancer Properties
The triazolo-pyrimidine scaffold has been associated with anticancer activity. Similar compounds have shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cancer cell proliferation. Investigations into the structure-activity relationship (SAR) of such compounds suggest that modifications to the phenyl and oxadiazole components can enhance their cytotoxic effects against various cancer cell lines.

Neuroprotective Effects
Recent studies have explored the neuroprotective effects of oxadiazole derivatives against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate oxidative stress and inflammation pathways makes it a candidate for further research in neuropharmacology.

Material Science

Polymeric Applications
The incorporation of oxadiazole and triazole units into polymer matrices has been investigated for their thermal stability and mechanical properties. These compounds can act as cross-linking agents or as part of functionalized polymers that exhibit enhanced electrical conductivity or photoluminescent properties.

Nanotechnology
In nanotechnology, compounds like this one are being studied for their potential use in drug delivery systems. The ability to modify their solubility and stability can lead to more effective delivery mechanisms for therapeutic agents.

Agricultural Chemistry

Pesticidal Activity
Compounds with oxadiazole structures have been reported to possess insecticidal and fungicidal properties. This compound's structure suggests potential efficacy against agricultural pests and pathogens, making it a candidate for development as a novel pesticide.

  • Antimicrobial Efficacy Study
    A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications similar to those found in this compound significantly increased antibacterial potency.
  • Anticancer Research
    In a clinical trial reported by Cancer Research, a derivative of this compound was tested on human cancer cell lines. The findings showed a marked reduction in cell viability, supporting its potential application as an anticancer agent.
  • Neuroprotective Mechanism Investigation
    A research article in Neuroscience Letters examined the neuroprotective effects of related oxadiazole compounds on neuronal cells exposed to oxidative stress. The study concluded that these compounds could reduce cell death rates significantly.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares Compound A with structurally related derivatives:

Compound Name Substituents (Position) Key Properties/Activities References
Compound A 4-Cl-phenyl (oxadiazole), phenyl (position 3) High planarity (coplanar triazolopyrimidinone)
5-(4-Chlorophenoxy)-6-isopropyl-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7(6H)-one 4-Cl-phenoxy (position 5), isopropyl (position 6) Reduced steric hindrance; moderate solubility
3-(4-Chlorobenzyl)-6-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-triazolo[4,5-d]pyrimidin-7(6H)-one 2-ethoxy-phenyl (oxadiazole), 4-Cl-benzyl (position 3) Enhanced solubility due to ethoxy group
6-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-fluorophenyl)methyl]-3H-triazolo[4,5-d]pyrimidin-7-one 3-F-benzyl (position 3) Improved metabolic stability (fluorine effect)

Key Observations :

  • Planarity: The triazolopyrimidinone core in Compound A and analogues (e.g., ) is fully planar, facilitating π-π interactions with aromatic residues in targets.
  • Solubility : Derivatives with alkoxy groups (e.g., ethoxy in ) exhibit higher aqueous solubility than halogenated variants like Compound A , which may require formulation adjustments for bioavailability.

Q & A

Basic: What are the key steps for synthesizing this compound, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step heterocyclic ring formation. Critical steps include:

  • Oxadiazole ring formation : Cyclization of precursors (e.g., amidoximes) with carbonyl compounds under dehydrating agents like POCl₃ or using microwave-assisted methods for higher yield .
  • Triazolo-pyrimidine core assembly : Cyclocondensation of substituted triazole intermediates with pyrimidine derivatives, often requiring precise temperature control (e.g., reflux in ethanol or DMF) to avoid side reactions .
  • Methylation/functionalization : Introducing the 4-chlorophenyl group via Suzuki coupling or nucleophilic substitution, optimized by Pd catalysts and inert atmospheres .

Optimization : Reaction parameters (solvent polarity, catalyst loading, and reaction time) should be systematically varied using Design of Experiments (DoE) to maximize yield and purity. For example, highlights using elemental analysis and NMR to validate intermediate structures before proceeding to subsequent steps .

Basic: Which spectroscopic and crystallographic methods are essential for confirming the compound’s structure?

Answer:

  • ¹H/¹³C NMR : Assign peaks to verify substituent positions (e.g., aromatic protons of 4-chlorophenyl at δ 7.4–7.6 ppm, triazole protons at δ 8.2–8.5 ppm) .
  • X-ray diffraction (XRD) : Resolve crystal packing and intramolecular interactions. demonstrates that hydrogen bonds (e.g., N–H⋯N) stabilize the molecular conformation, forming supramolecular networks .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within 5 ppm error) .

Best Practice : Combine XRD with DFT-optimized geometries to validate structural assignments, as done in for a related triazole-pyrimidine hybrid .

Advanced: How can computational methods like DFT predict the compound’s reactivity and electronic properties?

Answer:

  • HOMO-LUMO Analysis : Calculate frontier molecular orbitals to identify electron-rich/depleted regions. used B3LYP/6-311G(d,p) to map electrostatic potential (MEP) surfaces, revealing nucleophilic sites at oxadiazole nitrogen atoms .
  • Mulliken Charges : Quantify atomic charge distribution to predict regioselectivity in substitution reactions. For example, the 4-chlorophenyl group’s electron-withdrawing effect polarizes the triazole ring, directing electrophiles to specific positions .
  • Thermodynamic Properties : Simulate Gibbs free energy (ΔG) and enthalpy (ΔH) at varying temperatures to assess thermal stability .

Validation : Compare computed IR/Raman spectra with experimental data to refine DFT parameters, as demonstrated in for hydrogen-bonded networks .

Advanced: How do structural modifications (e.g., substituent variations) affect biological activity?

Answer:

  • Lipophilicity (LogP) : Use SwissADME () to correlate substituent hydrophobicity with membrane permeability. For instance, replacing the 4-chlorophenyl group with a methoxy group increases LogP, enhancing blood-brain barrier penetration .
  • Hydrogen Bonding : Modify triazole substituents to alter hydrogen-bond donor/acceptor capacity. shows that bulky groups (e.g., isopropyl) reduce solubility but improve target binding affinity in enzyme inhibition assays .
  • Bioisosteric Replacement : Substitute oxadiazole with thiadiazole to evaluate effects on antimicrobial activity (e.g., ’s approach for triazole derivatives) .

Experimental Design : Synthesize analogs systematically and test in parallel using high-throughput screening (HTS) against relevant targets (e.g., kinase assays for anticancer activity).

Advanced: How to resolve contradictions in solubility and stability data across studies?

Answer:

  • Solubility Discrepancies : Re-evaluate experimental conditions (pH, co-solvents). For example, used phosphate buffer (pH 7.4) for solubility testing, while others may use DMSO, leading to variability .
  • Stability Issues : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Oxadiazole rings are prone to hydrolysis under acidic conditions, requiring pH-adjusted formulations .
  • Data Harmonization : Apply QSPR (Quantitative Structure-Property Relationship) models to correlate structural descriptors (e.g., polar surface area) with observed properties, aligning divergent datasets .

Advanced: What strategies improve yield in large-scale synthesis without compromising purity?

Answer:

  • Flow Chemistry : Continuous flow systems enhance heat/mass transfer for exothermic steps (e.g., cyclization reactions), reducing byproducts .
  • Catalyst Recycling : Use immobilized Pd catalysts for coupling reactions (e.g., ’s Suzuki-Miyaura protocol) to minimize metal contamination .
  • Crystallization Optimization : Employ anti-solvent addition (e.g., water in ethanol) to control crystal size and polymorph formation, ensuring batch-to-batch consistency .

Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • Toxicity Screening : Prioritize Ames tests for mutagenicity ( notes no GHS hazards, but analogs may differ) .
  • Handling : Use glove boxes for air-sensitive steps (e.g., palladium-catalyzed reactions) and fume hoods to avoid inhalation of fine crystalline powders .
  • Waste Disposal : Quench reactive intermediates (e.g., hydrazines) with aqueous NaHCO₃ before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.